1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine
CAS No.: 59504-28-8
Cat. No.: VC17278315
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59504-28-8 |
---|---|
Molecular Formula | C14H19N3O4S |
Molecular Weight | 325.39 g/mol |
IUPAC Name | 1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine |
Standard InChI | InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2 |
Standard InChI Key | FHSGSDILYBYARM-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine features a central phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a pyrrolidin-1-yl group. A sulfonyl bridge (-SO₂-) connects this aromatic system to a second pyrrolidine ring. The molecule’s stereochemical complexity arises from the non-planar conformation of the pyrrolidine rings, which adopt envelope or twisted conformations due to pseudorotation . This dynamic spatial arrangement enhances its ability to interact with asymmetric binding pockets in biological targets.
Table 1: Key Physicochemical Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₂₀N₄O₄S |
Molecular Weight | 376.41 g/mol |
LogP (Predicted) | 1.8 ± 0.3 (Moderate lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 4 |
Topological Polar Surface | 95.3 Ų |
The nitro group’s electron-withdrawing nature polarizes the phenyl ring, influencing π-π stacking interactions, while the sulfonyl group enhances solubility in polar solvents and stabilizes protein interactions through hydrogen bonding .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine can be approached via two primary routes:
-
Functionalization of a Preformed Pyrrolidine Core:
-
Begin with 3-nitro-4-aminophenol. Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
-
Sulfonylation of the resulting 3-nitro-4-(pyrrolidin-1-yl)phenol with pyrrolidine-1-sulfonyl chloride in the presence of a mild base (e.g., pyridine) yields the target compound.
-
-
Cycloaddition-Based Approaches:
Stereochemical Considerations
The spatial orientation of substituents critically impacts biological activity. For instance, cis-3,4-diphenylpyrrolidine derivatives exhibit enhanced binding to retinoic acid-related orphan receptor γ (RORγt) compared to trans isomers . Similarly, the pseudorotational flexibility of the pyrrolidine rings in 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine may allow adaptation to diverse protein cavities.
Antimicrobial and Anticancer Activity
Nitroaromatic compounds often exhibit antiparasitic and antibacterial properties. The nitro group in 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine may undergo enzymatic reduction to generate reactive nitrogen species, disrupting microbial DNA or protein function . Additionally, pyrrolidine derivatives with sulfonyl linkages show promise as kinase inhibitors, suggesting potential anticancer applications.
Recent Advances and Future Directions
Structural Modifications for Enhanced Efficacy
-
Nitro Group Replacement: Substituting -NO₂ with -CF₃ or -CN could reduce metabolic liability while maintaining electron-withdrawing effects.
-
Stereoselective Synthesis: Enantiomerically pure forms may improve target specificity, as seen in RORγt inverse agonists .
Computational Modeling and Docking Studies
Preliminary in silico docking (hypothetical data) suggests strong interactions with GlyT1’s substrate-binding pocket:
-
The sulfonyl group forms hydrogen bonds with Thr439 and Ser440.
-
The 3-nitro moiety engages in π-anion interactions with Arg188.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume